molecular formula C8H13N3 B2633470 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1780537-50-9

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B2633470
CAS No.: 1780537-50-9
M. Wt: 151.213
InChI Key: INANGUPQKQXTHB-UHFFFAOYSA-N
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Description

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol It is characterized by a cyclopropyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety

Preparation Methods

The synthesis of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of cyclopropyl hydrazine with an appropriate ketone or aldehyde to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethanamine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.

    1-(1-cyclopropyl-1H-pyrazol-4-yl)methanamine: This compound has a methanamine group instead of an ethanamine group.

The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-(1-cyclopropylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(9)7-4-10-11(5-7)8-2-3-8/h4-6,8H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INANGUPQKQXTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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